

"Fmoc-1-amino-1-cycloheptanecarboxylic acid" properties and characteristics

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Compound of Interest

Compound Name: *Fmoc-1-amino-1-cycloheptanecarboxylic acid*

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An In-depth Technical Guide to Fmoc-1-amino-1-cycloheptanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a synthetic, non-proteinogenic amino acid that serves as a crucial building block in peptide synthesis and medicinal chemistry. Characterized by the presence of a cycloheptane ring, this compound imparts unique conformational constraints and metabolic stability to peptide structures. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function makes it ideally suited for solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its use, and its applications in drug discovery and development, particularly in the modulation of signaling pathways.

Core Properties and Characteristics

Fmoc-1-amino-1-cycloheptanecarboxylic acid is a white powder at room temperature. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
CAS Number	188751-56-6	[1]
Molecular Formula	C ₂₃ H ₂₅ NO ₄	[1]
Molecular Weight	379.45 g/mol	[1]
Appearance	White powder	[1]
Melting Point	188-199 °C	[1]
Purity (by HPLC)	≥ 99%	[1]
Solubility	Insoluble in water. Soluble in organic solvents like DMF.	
Storage Conditions	0-8 °C	[1]

Synthesis of Fmoc-1-amino-1-cycloheptanecarboxylic Acid

The synthesis of **Fmoc-1-amino-1-cycloheptanecarboxylic acid** is a two-step process. First, the precursor amino acid, 1-amino-1-cycloheptanecarboxylic acid, is synthesized from cycloheptanone. Subsequently, the α-amino group is protected with the Fmoc group.

Synthesis of 1-amino-1-cycloheptanecarboxylic Acid

Two classical methods for the synthesis of α-amino acids from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction.

2.1.1. Strecker Synthesis

The Strecker synthesis involves the reaction of cycloheptanone with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[2][3][4][5]

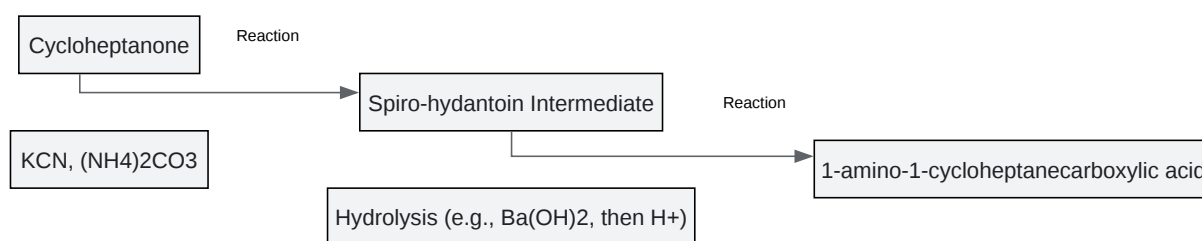
- **Step 1: Aminonitrile Formation:** Cycloheptanone is reacted with ammonia to form an imine, which is then attacked by a cyanide ion (e.g., from KCN) to yield 1-amino-1-cycloheptanecarbonitrile.

- Step 2: Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic conditions, to give 1-amino-1-cycloheptanecarboxylic acid.

2.1.2. Bucherer-Bergs Reaction

This multicomponent reaction synthesizes a hydantoin intermediate from the ketone.^{[6][7][8]}

- Step 1: Hydantoin Formation: Cycloheptanone is reacted with ammonium carbonate and potassium cyanide to form a spiro-hydantoin.
- Step 2: Hydrolysis: The hydantoin is subsequently hydrolyzed (e.g., with a strong base like barium hydroxide followed by acidification) to yield 1-amino-1-cycloheptanecarboxylic acid.



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Caption: Workflow for the Bucherer-Bergs synthesis of the precursor amino acid.

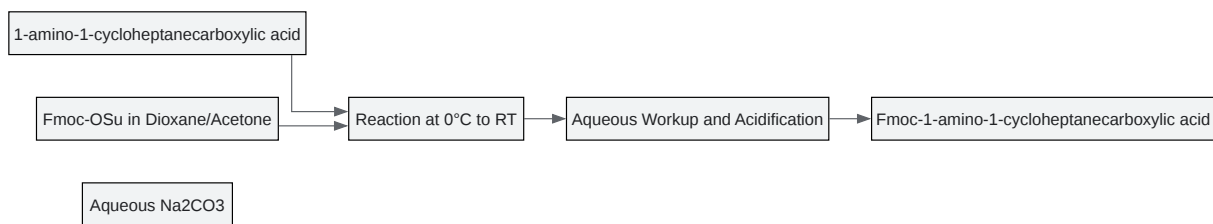
Fmoc Protection of 1-amino-1-cycloheptanecarboxylic Acid

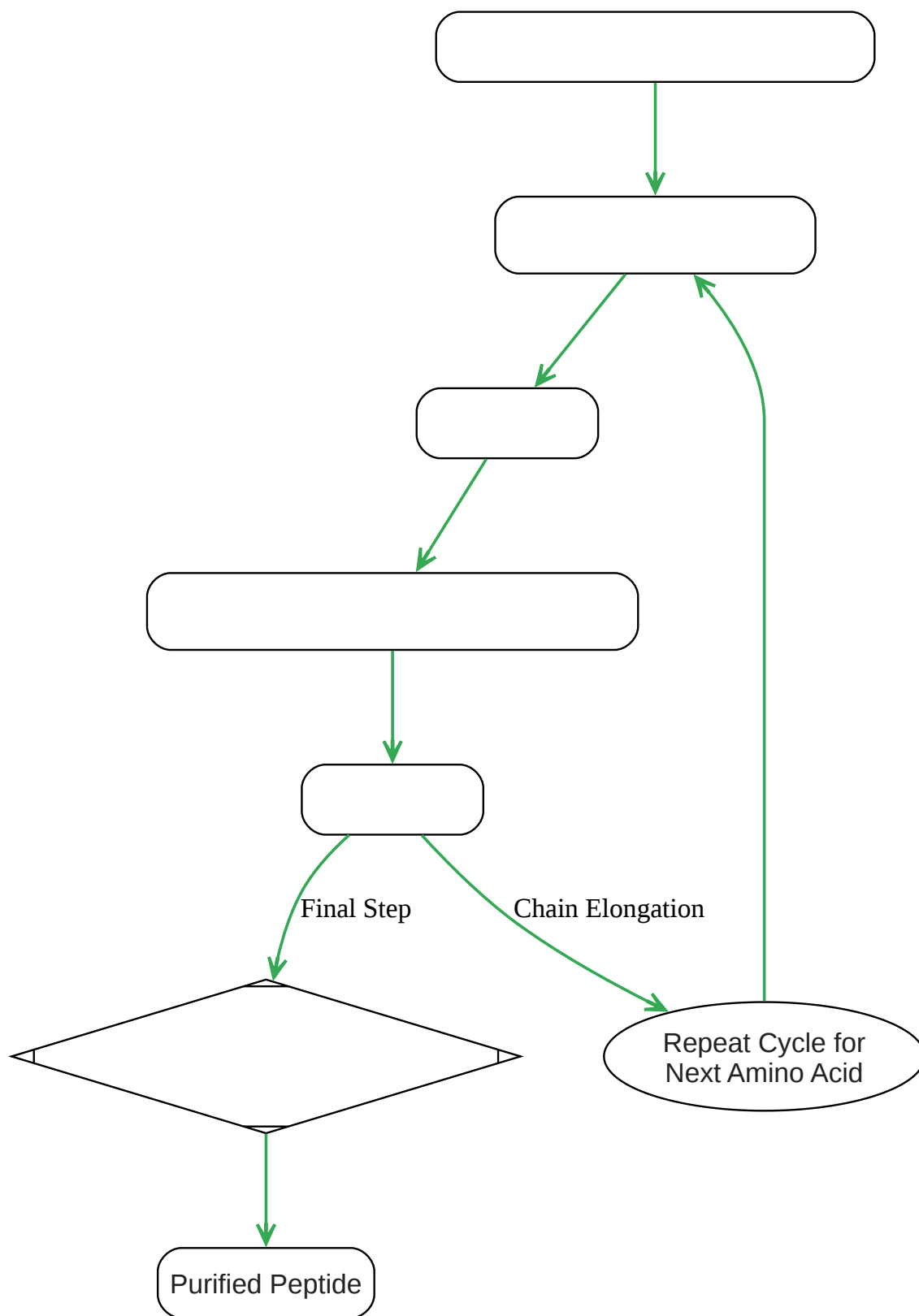
The final step is the protection of the α -amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions.^{[9][10]}

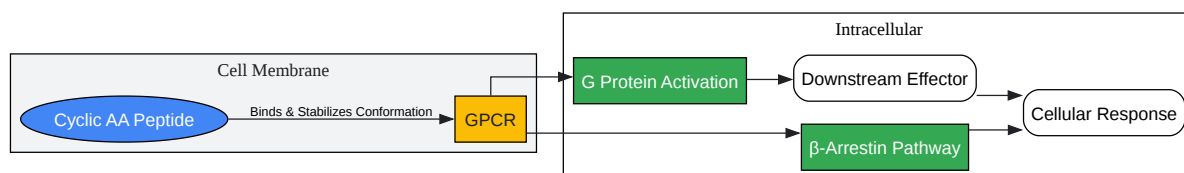
Experimental Protocol:

- Dissolution: Dissolve 1-amino-1-cycloheptanecarboxylic acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

- Addition of Fmoc Reagent: Cool the solution to 0-5°C and slowly add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone with vigorous stirring.
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.
- Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
- Acidification and Isolation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.
- Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield **Fmoc-1-amino-1-cycloheptanecarboxylic acid**.







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